

Comparative Analysis of Decarboxy Enrofloxacin (Ciprofloxacin) as an Impurity in Enrofloxacin Formulations

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Compound of Interest

Compound Name: Decarboxy Enrofloxacin

Cat. No.: B607035

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For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Quantifying a Key Related Substance in Veterinary Formulations.

Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, is known to have ciprofloxacin as its primary active metabolite. Ciprofloxacin, also known as **decarboxy enrofloxacin**, is also a recognized impurity that can be present in enrofloxacin formulations due to synthesis processes or degradation. The presence and concentration of this related substance are critical quality attributes, as variations can impact the product's efficacy and safety. This guide provides a comparative overview of the levels of **decarboxy enrofloxacin** found in various enrofloxacin preparations, supported by detailed experimental methodologies for its quantification.

Data on Decarboxy Enrofloxacin Levels

Direct comparative studies quantifying the levels of **decarboxy enrofloxacin** (ciprofloxacin) as an impurity across a wide range of commercial enrofloxacin formulations are not extensively available in recent public literature. However, a key surveillance study highlighted the potential for significant variation between different brands.

A compositional analysis of eleven commercial brands of enrofloxacin revealed considerable inconsistencies.^{[1][2]} The study found variations in the concentration of the active ingredient, enrofloxacin, and noted the substitution of enrofloxacin with ciprofloxacin in some products.^[1]

[2] This underscores the importance of robust quality control measures to ensure the consistency and quality of enrofloxacin formulations. While the specific quantitative data from this study is not readily available, it highlights a significant issue in the veterinary pharmaceutical market.

The following table illustrates how data on **decarboxy enrofloxacin** levels in different enrofloxacin formulations could be presented. The values provided are hypothetical and serve as a template for presenting results from a comparative analysis.

Formulation ID	Formulation Type	Labeled Enrofloxacin Concentration	Decarboxy Enrofloxacin (Ciprofloxacin) Level (% of Labeled Enrofloxacin)
Brand A	Injectable Solution	100 mg/mL	0.15%
Brand B	Injectable Solution	100 mg/mL	0.78%
Brand C	Tablet	50 mg	< 0.05% (Below Limit of Quantification)
Brand D	Oral Solution	50 mg/mL	1.20%
Brand E (Reference)	Injectable Solution	100 mg/mL	0.10%

Experimental Protocols

The quantification of **decarboxy enrofloxacin** (ciprofloxacin) as an impurity in enrofloxacin formulations is typically performed using High-Performance Liquid Chromatography (HPLC). The following is a detailed methodology based on established and validated stability-indicating HPLC methods.

Objective:

To develop and validate a stability-indicating HPLC method for the simultaneous determination of enrofloxacin and its related substance, **decarboxy enrofloxacin** (ciprofloxacin), in veterinary drug formulations.

Materials and Reagents:

- Enrofloxacin Reference Standard
- Ciprofloxacin Reference Standard
- Acetonitrile (HPLC Grade)
- Phosphoric Acid (Analytical Grade)
- Triethylamine (HPLC Grade)
- Purified Water (HPLC Grade)

Instrumentation:

- HPLC system with a UV or Diode Array Detector (DAD)
- Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

- Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, a solution of 0.025M phosphoric acid, with the pH adjusted to 3.0 using triethylamine, and acetonitrile in a ratio of 87:13 (v/v).[3]
- Flow Rate: 1.0 - 1.5 mL/min[3]
- Column Temperature: 30°C[3]
- Detection Wavelength: 280 nm[4]
- Injection Volume: 20 µL

Preparation of Solutions:

- Standard Stock Solution: Accurately weigh and dissolve enrofloxacin and ciprofloxacin reference standards in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

- **Working Standard Solution:** Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration that is appropriate for the expected levels of the active ingredient and the impurity.
- **Sample Preparation (for Injectable Solutions):** Dilute a known volume of the enrofloxacin injectable solution with the mobile phase to obtain a theoretical enrofloxacin concentration within the calibration range.
- **Sample Preparation (for Tablets):** Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose of enrofloxacin and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution, and then dilute to a suitable concentration. Filter the solution through a 0.45 μm filter before injection.

Method Validation:

The analytical method should be validated according to ICH guidelines, including specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness to ensure reliable results.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of **decarboxy enrofloxacin** in enrofloxacin formulations.

Analysis Workflow Diagram

In conclusion, while there is evidence of variability in the composition of commercial enrofloxacin formulations, including the presence of **decarboxy enrofloxacin**, more publicly available quantitative data is needed to fully assess the scope of this issue. The use of validated, stability-indicating HPLC methods is essential for the accurate quantification of this and other related substances, ensuring the quality and consistency of these important veterinary medicines.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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